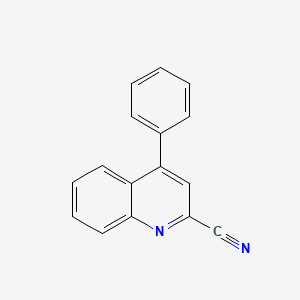

4-Phenylquinoline-2-carbonitrile

Description

Properties

CAS No. |

5855-58-3 |

|---|---|

Molecular Formula |

C16H10N2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-phenylquinoline-2-carbonitrile |

InChI |

InChI=1S/C16H10N2/c17-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)18-13/h1-10H |

InChI Key |

SYJXCMHVTIICMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-Phenylquinoline-2-carbonitrile include derivatives with variations in the phenyl substituent or quinoline core (Table 1).

Table 1: Structural Comparison of Quinoline-2-carbonitrile Derivatives

- Halogenated Derivatives : Bromo- and chloro-substituted analogues (e.g., C2 and C3 in ) exhibit stronger intermolecular interactions due to halogen bonding, which may enhance crystallinity .

- Steric Effects : Methyl-substituted derivatives (CAS 10590-69-9) show reduced steric hindrance compared to phenyl-substituted counterparts, favoring synthetic modifications .

Physicochemical Properties

- Solubility: The phenyl group in this compound contributes to lower aqueous solubility compared to methyl-substituted analogues .

- Thermal Stability: Crystallographic data for 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile () reveals a planar structure with intramolecular hydrogen bonding (C15—C20—H20: 120.0°), enhancing thermal stability .

Q & A

Q. What are the established synthetic routes for 4-Phenylquinoline-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions or functional group transformations of quinoline precursors. For example:

- Cyclocondensation : Starting from substituted anilines and acrylonitrile derivatives under acidic conditions, with yields dependent on temperature (120–140°C) and catalyst choice (e.g., polyphosphoric acid) .

- Cross-coupling : Suzuki-Miyaura coupling can introduce the phenyl group to quinoline-2-carbonitrile scaffolds, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .

- Nitration/Cyanation : Direct cyanation of 4-phenylquinoline derivatives using CuCN or KCN under reflux conditions, with yields varying based on stoichiometry and reaction time .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline core and substituents. Key signals include aromatic protons (δ 7.5–8.9 ppm) and the carbonitrile carbon (δ ~115 ppm) .

- IR Spectroscopy : The C≡N stretch appears at ~2220 cm⁻¹, while quinoline ring vibrations occur at 1600–1450 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL for refinement, ensuring R-factor < 5% for high confidence .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. To address this:

- Multi-temperature Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) to explain packing variations .

- SHELX Refinement : Use the TWIN/BASF commands in SHELXL to model twinning or disorder, particularly for high-symmetry space groups .

Case Study : A 2025 study resolved discrepancies in a quinoline-carbonitrile derivative by combining neutron diffraction (to locate hydrogen atoms) and DFT-optimized geometries .

Q. What strategies optimize the biological activity of this compound in anticancer research?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 6-position to enhance cytotoxicity. For example, fluorinated analogs showed IC₅₀ values < 10 µM in breast cancer cell lines .

- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or Aurora B), guided by co-crystal structures of related quinoline derivatives .

- Metabolic Stability : Modify the phenyl group with -OCH₃ or -CF₃ to reduce CYP450-mediated degradation, as shown in pharmacokinetic studies .

Q. How do solvent and catalyst choices affect regioselectivity in derivatizing this compound?

- Electrophilic Substitution : In polar aprotic solvents (e.g., DMF), nitration favors the 6-position due to electron-deficient quinoline core. Use fuming HNO₃/H₂SO₄ at 0°C for >80% regioselectivity .

- Palladium Catalysis : For C-H functionalization, Pd(OAc)₂ with ligands (e.g., PPh₃) in toluene directs arylation to the 3-position, achieving >90% selectivity .

- Solvent-Free Conditions : Microwave-assisted reactions minimize side products (e.g., decarboxylation) and improve reaction rates .

Q. What analytical methods validate the purity of this compound in pharmacokinetic studies?

- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to separate impurities. Monitor [M+H]⁺ at m/z 245.1 .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C: 78.21%, H: 4.12%, N: 11.38%) .

- Stability Testing : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) via UV-Vis spectroscopy (λmax = 270 nm) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and nucleophilic attack sites .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability to target proteins (e.g., PARP-1) .

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), bioavailability (85%), and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.